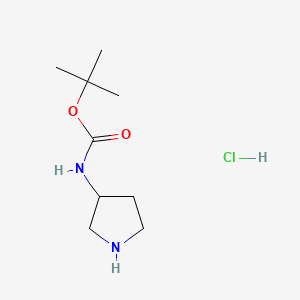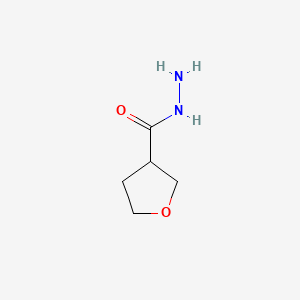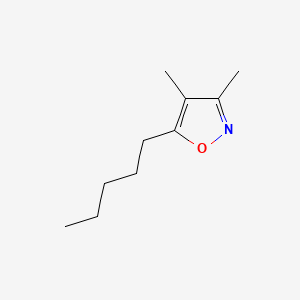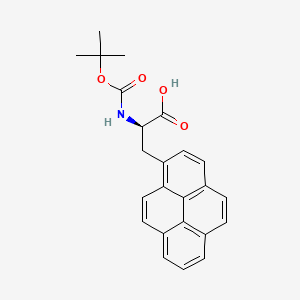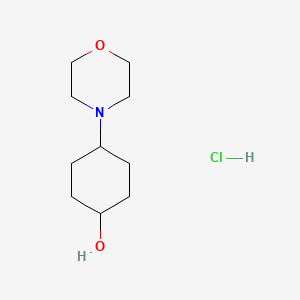
Methyl Caprate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a fatty acid methyl ester with the molecular formula C11H19D3O2 and a molecular weight of 189.31 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl Caprate-d3 is synthesized through the esterification of decanoic acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is carried out by heating the mixture of decanoic acid and methanol-d3 in the presence of the acid catalyst until the esterification is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl Caprate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decanol or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl Caprate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Used in the development of new materials and as a component in the formulation of various products
Mécanisme D'action
The mechanism of action of Methyl Caprate-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated methyl caprate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its metabolic fate. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways .
Comparaison Avec Des Composés Similaires
- Methyl Caprate (non-deuterated)
- Methyl Octanoate
- Methyl Decanoate
- Methyl Laurate
- Methyl Myristate
Comparison: Methyl Caprate-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, this compound provides more precise data in mass spectrometry and NMR spectroscopy due to the distinct mass difference. This makes it an invaluable tool in research applications where accurate tracking of metabolic processes is required .
Propriétés
Numéro CAS |
90363-39-6 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
189.313 |
Nom IUPAC |
trideuteriomethyl decanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3 |
Clé InChI |
YRHYCMZPEVDGFQ-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC |
Synonymes |
Decanoic Acid Methyl Ester-d3; Methyl Decanoate-d3; C 1098-d3; CE 1095-d3; Capric Acid Methyl Ester-d3; Estasol MD 10-d3; Metholene 2095-d3; Methyl Caprinate-d3; NSC 3713-d3; Pastel M 10-d3; Pastell M 10-d3; Uniphat A 30-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
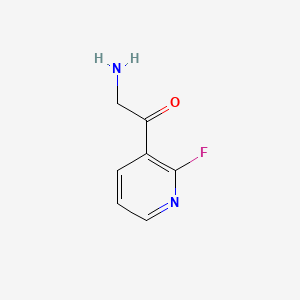

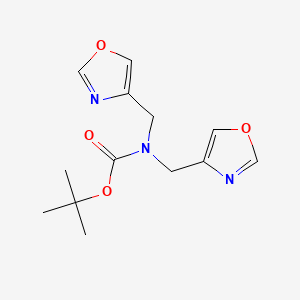
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
